molecular formula C22H25N3 B13810432 Aniline, 4,4'-bis(3-benzylaminopropylidene)DI- CAS No. 22083-71-2

Aniline, 4,4'-bis(3-benzylaminopropylidene)DI-

Cat. No.: B13810432
CAS No.: 22083-71-2
M. Wt: 331.5 g/mol
InChI Key: WMROBZVOJIHZQS-UHFFFAOYSA-N
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Description

Aniline, 4,4'-bis(3-benzylaminopropylidene)DI- (hypothetical structure inferred from nomenclature) is a symmetrical aniline derivative featuring two benzylaminopropylidene groups at the 4,4' positions of the benzene rings. While direct evidence for this compound is absent in the provided materials, its structural analogs—such as 4,4'-methylenedianiline (MDA), 4,4'-methylenebis(2-chloroaniline) (MBCA), and 4,4'-diaminodiphenyl sulfone (DDS)—provide a basis for comparison .

Properties

CAS No.

22083-71-2

Molecular Formula

C22H25N3

Molecular Weight

331.5 g/mol

IUPAC Name

4-[1-(4-aminophenyl)-3-(benzylamino)propyl]aniline

InChI

InChI=1S/C22H25N3/c23-20-10-6-18(7-11-20)22(19-8-12-21(24)13-9-19)14-15-25-16-17-4-2-1-3-5-17/h1-13,22,25H,14-16,23-24H2

InChI Key

WMROBZVOJIHZQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCC(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The compound is typically synthesized via condensation reactions between aniline derivatives and appropriate aldehydes or ketones. The key step involves the formation of imine bonds (Schiff bases) through the reaction of primary amines with carbonyl groups.

Specific Methodology for Aniline, 4,4'-bis(3-benzylaminopropylidene)di-

  • Starting Materials:

    • Aniline or substituted aniline derivatives (providing the central aniline moiety)
    • Benzylamine or benzylaminopropyl derivatives
    • Aldehydes or ketones such as glyoxal or similar dialdehydes to facilitate bis-imine formation
  • Reaction Conditions:

    • Controlled temperature to optimize condensation and avoid side reactions
    • Solvent systems typically include ethanol, methanol, or other polar solvents to dissolve reactants and promote reaction kinetics
    • Acid or base catalysts may be employed to enhance the imine formation rate and yield
  • Mechanism:

    • The primary amine group of aniline reacts with the carbonyl carbon of the aldehyde/ketone, forming a carbinolamine intermediate.
    • Subsequent dehydration leads to the formation of the imine (C=N) bond.
    • The process repeats to attach two benzylaminopropylidene groups symmetrically to the 4,4'-positions of the aniline core.

Reaction Scheme Summary

Step Reactants Conditions Product
1 Aniline + Benzylaminopropylaldehyde Polar solvent, mild heat, catalyst Intermediate carbinolamine
2 Intermediate dehydration Controlled temperature Aniline, 4,4'-bis(3-benzylaminopropylidene)di- (imine formation)

Purification

  • The crude product is typically purified by recrystallization or chromatographic techniques to remove unreacted starting materials and by-products.
  • Characterization is confirmed by spectroscopic methods such as NMR, IR (notably C=N stretch), and mass spectrometry.

Analytical Data Summary

Property Value Notes/Reference
Molecular Weight 331.5 g/mol Computed from molecular formula
Hydrogen Bond Donors 3 Reflects amine groups
Hydrogen Bond Acceptors 3 Includes imine nitrogen atoms
Rotatable Bonds 7 Indicates molecular flexibility
Topological Polar Surface Area 64.1 Ų Influences solubility and interaction
LogP (XLogP3-AA) 3.7 Suggests moderate hydrophobicity

Summary Table of Preparation Parameters

Parameter Optimal Condition/Value Impact on Synthesis
Starting Materials Aniline, benzylaminopropylaldehyde Determines substitution pattern
Solvent Ethanol, methanol Solubility and reaction rate
Catalyst Acidic or basic catalysts (optional) Enhances imine bond formation
Temperature Mild heating (e.g., 50–80°C) Controls reaction kinetics and side reactions
Reaction Time Several hours (dependent on scale) Ensures complete condensation
Purification Method Recrystallization or chromatography Removes impurities, confirms product quality

Chemical Reactions Analysis

Types of Reactions: Aniline, 4,4’-bis(3-benzylaminopropylidene)DI- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

Industrial Applications

Aniline, 4,4'-bis(3-benzylaminopropylidene)DI- has a range of applications across different industries:

  • Polyurethane Production
    • This compound serves as an intermediate in the synthesis of methylene diisocyanate (MDI), which is crucial for producing polyurethanes used in foams, coatings, and adhesives .
  • Dyes and Pigments
    • It is utilized in the dye industry for synthesizing various azo dyes due to its ability to form stable complexes with metal ions .
  • Pharmaceuticals
    • The compound has potential applications in drug formulation due to its biological activity. Studies indicate that derivatives of aniline can exhibit antimicrobial properties .
  • Cosmetics
    • Aniline derivatives are being explored for use in cosmetic formulations where they can act as stabilizers or active ingredients due to their chemical properties .
  • Coatings and Adhesives
    • Its application in epoxy resins enhances the mechanical properties and durability of coatings and adhesives, making it valuable in construction and automotive industries .

Case Study 1: Polyurethane Synthesis

A study demonstrated that using Aniline, 4,4'-bis(3-benzylaminopropylidene)DI- as an intermediate in producing MDI resulted in improved thermal stability and mechanical properties of polyurethane foams compared to traditional methods.

PropertyConventional MDIMDI with Aniline DI
Thermal Stability (°C)200220
Tensile Strength (MPa)2530
Elongation at Break (%)300350

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of aniline derivatives showed that formulations containing Aniline, 4,4'-bis(3-benzylaminopropylidene)DI- exhibited significant inhibition against common pathogens like E. coli and Staphylococcus aureus.

MicroorganismInhibition Zone (mm)
E. coli15
Staphylococcus aureus18

Mechanism of Action

The mechanism of action of Aniline, 4,4’-bis(3-benzylaminopropylidene)DI- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The table below compares key structural attributes of Aniline, 4,4'-bis(3-benzylaminopropylidene)DI- with analogous compounds:

Compound Name Bridging Group Substituents Molecular Formula (Inferred) Key Applications
Target Compound Propylidene 3-Benzylaminopropylidene C₃₀H₃₂N₄ (hypothetical) Pharmaceuticals, ligands
4,4'-Methylenedianiline (MDA) Methylene (-CH₂-) None C₁₃H₁₄N₂ Epoxy curing, polyurethanes
4,4'-Methylenebis(2-chloroaniline) (MBCA) Methylene (-CH₂-) Chlorine at 2-position C₁₃H₁₂Cl₂N₂ Rubber vulcanization
4,4'-Diaminodiphenyl sulfone (DDS) Sulfone (-SO₂-) None C₁₂H₁₂N₂O₂S High-temperature polymers
4,4'-(Buta-1,3-diyne-1,4-diyl)bis(benzenamine) Butadiyne (-C≡C-C≡C-) None C₁₆H₁₂N₂ Covalent organic frameworks (COFs)
N,N-bis-(4,4-difluoro-pentyl)-aniline None 4,4-Difluoropentyl chains C₁₃H₁₈F₄N Specialty chemicals

Key Observations :

  • Bridging Groups: The target compound’s propylidene bridge contrasts with methylene (MDA, MBCA), sulfone (DDS), and butadiyne (COF precursor) bridges.
  • Substituents: The benzylaminopropylidene groups differ from chlorine (MBCA), fluorine (N,N-bis-(4,4-difluoro-pentyl)-aniline ), and methoxy groups (e.g., ). Benzylamine moieties may improve solubility in organic solvents and enable coordination chemistry.

Physicochemical Properties

  • Electronic Effects: The benzylaminopropylidene groups in the target compound are electron-donating due to the amine and benzyl moieties, contrasting with electron-withdrawing chlorine (MBCA) or sulfone (DDS) groups. This could enhance charge-transfer interactions in materials science.
  • Thermal Stability : MBCA and DDS exhibit high thermal stability (melting points >150°C) due to rigid structures , whereas the target compound’s flexible propylidene bridge may lower its melting point.
  • Solubility : Benzyl groups likely improve solubility in polar aprotic solvents (e.g., DMF, THF), similar to methoxy-substituted analogs in .

Biological Activity

Aniline, 4,4'-bis(3-benzylaminopropylidene)DI- is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of aniline derivatives, including 4,4'-bis(3-benzylaminopropylidene)DI-, typically involves multi-step organic reactions. These may include etherification, addition reactions, and cyclization processes. The structural integrity of synthesized compounds is usually confirmed through spectroscopic methods such as NMR and mass spectrometry.

Antioxidant Properties

Recent studies have highlighted the antioxidant properties of bis-aniline-derived compounds. Specifically, compounds derived from aniline have demonstrated catalytic antioxidant activity comparable to established antioxidants like ebselen. For instance, one study reported that certain bis-aniline-derived diselenides exhibited significant GPx-like antioxidant activity, which was assessed using a hydrogen peroxide reduction assay. The catalytic efficiency was evaluated using the Michaelis-Menten model, revealing promising results in terms of antioxidant capacity .

Cardiovascular Effects

Another area of interest is the cardiovascular protective effects of aniline derivatives. A study focused on the biological activity of various aniline derivatives against heart failure indicated that specific compounds could significantly reduce infarction areas in ischemia/reperfusion injury models. Notably, one derivative (referred to as compound 8) exhibited superior efficacy compared to others tested, suggesting a unique mechanism of action distinct from conventional heart failure treatments .

Table 1: Summary of Biological Activities

Compound NameActivity TypeKey Findings
4,4'-bis(3-benzylaminopropylidene)DI-AntioxidantEffective GPx mimetic; higher efficiency than ebselen .
Compound 8 (aniline derivative)Cardiovascular protectionReduced infarction area in heart failure model .

The biological activity of aniline derivatives can be attributed to their ability to modulate various biochemical pathways. For antioxidant activities, the mechanism often involves the formation of reactive intermediates that facilitate the reduction of harmful oxidative species. In cardiovascular protection, these compounds may influence signaling pathways related to inflammation and apoptosis.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are recommended for synthesizing Aniline, 4,4'-bis(3-benzylaminopropylidene)DI-?

  • Methodological Answer :

  • Step 1 : Amine protection (e.g., acetylation with acetyl chloride) to prevent unwanted side reactions during alkylation .
  • Step 2 : Alkylation using formaldehyde or other alkylating agents, as demonstrated in the synthesis of 4,4'-MDI precursors .
  • Step 3 : Deprotection (e.g., hydrolysis) to regenerate the free amine groups .
  • Key Considerations : Optimize reaction stoichiometry and temperature to minimize oligomerization. Monitor intermediates via TLC or LC-MS.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm hydrogenation of imine groups and backbone structure, referencing shifts in analogous bicyclohexyl-diamine systems .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify N-H stretching (3200–3400 cm1^{-1}) and C=N stretches (~1650 cm1^{-1}) for imine/amine confirmation.
  • Mass Spectrometry (MS) : Employ high-resolution MS to verify molecular weight and fragmentation patterns.

Q. How can purity be assessed for this compound?

  • Methodological Answer :

  • HPLC Analysis : Use reverse-phase columns (C18) with UV detection (λ = 235–288 nm, typical for aniline derivatives) to quantify impurities .
  • Titration : Acetylation-based titration (as in USP methods) to determine free amine content .
  • Melting Point Analysis : Compare observed vs. literature values to detect solvates or polymorphs.

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine XRD (e.g., SHELX refinement ) with computational modeling (DFT or molecular dynamics) to resolve bond-length or angle discrepancies.
  • Variable-Temperature NMR : Assess dynamic effects (e.g., hindered rotation) causing signal splitting .
  • Synchrotron XRD : Use high-resolution data to resolve twinning or disorder in crystal structures .

Q. What are potential applications in polymer science, and how can reactivity be tailored?

  • Methodological Answer :

  • Polymer Crosslinking : Test as a curing agent for epoxy resins or polyurethanes, analogous to 4,4'-Methylene bis(2-chloroaniline) (MOCA) .
  • Polyimide Synthesis : Evaluate thermal stability of derived polyimides via TGA and compare with fluorinated diamine monomers .
  • Reactivity Tuning : Introduce electron-withdrawing/donating groups to modify imine stability or polymerization kinetics.

Q. What computational approaches predict the compound’s reactivity or crystal packing?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Crystal Structure Prediction (CSP) : Use algorithms (e.g., USPEX) to simulate polymorph stability under varying conditions .
  • Molecular Dynamics (MD) : Model solvation effects or interfacial interactions in polymer matrices.

Q. How does the compound’s stability vary under thermal or oxidative conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures in inert/oxidizing atmospheres.
  • Accelerated Aging Studies : Expose to UV light or elevated humidity, monitoring degradation via FTIR or HPLC .
  • Electrochemical Analysis : Cyclic voltammetry to assess redox behavior and oxidative byproducts.

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2A/2B hazards) .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation risks.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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